An In-depth Technical Guide to Epsilon-V1-2, Cys-conjugated: A Specific Inhibitor of εPKC
An In-depth Technical Guide to Epsilon-V1-2, Cys-conjugated: A Specific Inhibitor of εPKC
This technical guide provides a comprehensive overview of Epsilon-V1-2, Cys-conjugated, a bioactive peptide designed for research and drug development applications. The document details its mechanism of action, physicochemical properties, relevant experimental protocols, and its role in modulating the Protein Kinase C epsilon (εPKC) signaling pathway.
Introduction
Epsilon-V1-2, Cys-conjugated, is a synthetic peptide that functions as a specific inhibitor of the epsilon isoform of Protein Kinase C (εPKC). The core peptide, Epsilon-V1-2, is derived from residues 14-21 of the C2 domain of εPKC.[1][2] A cysteine (Cys) residue is appended, typically at the C-terminus, to facilitate covalent conjugation to carrier proteins, surfaces, or functional moieties like fluorophores or therapeutic agents.[3][4][5] This conjugation capability significantly enhances its utility in a variety of experimental and preclinical applications.[6][]
The primary function of this peptide is to selectively disrupt the interaction between εPKC and its specific anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[1][3][4] This interference prevents the translocation of εPKC to its site of action, thereby inhibiting downstream signaling events such as the phosphorylation of key substrates like the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[3][5] Given the role of εPKC in critical cellular processes like proliferation, differentiation, and apoptosis, Epsilon-V1-2, Cys-conjugated, serves as a valuable tool for investigating these pathways and as a potential therapeutic lead.[1]
Core Concepts
εPKC is a member of the novel PKC subfamily, which are calcium-independent serine/threonine kinases. It plays a pivotal role in a multitude of cellular signaling networks that govern cell growth, migration, and survival.[8] Dysregulation of εPKC has been implicated in various diseases, including cancer and atherosclerosis, making it a significant target for therapeutic intervention.[8]
RACKs are intracellular anchoring proteins that bind to activated PKC isoforms and recruit them to specific subcellular locations, such as the plasma membrane or organelles. This localization is crucial for PKC to access and phosphorylate its specific substrates. RACK2 is the specific receptor for activated εPKC, and the εPKC-RACK2 interaction is a prerequisite for its biological activity.
Cysteine is a relatively rare amino acid with a highly reactive thiol side chain, making it an ideal target for site-specific chemical modification of peptides and proteins.[9][10][] This process, known as cysteine conjugation, allows for the covalent attachment of various molecules.[6][] Common chemistries involve the reaction of the cysteine thiol with maleimides, haloacetyls, or vinyl sulfones to form stable thioether bonds.[9][][12] The addition of a terminal cysteine to the Epsilon-V1-2 peptide enables its stable linkage to other molecules, thereby enhancing its functionality for specific applications like affinity purification, cellular imaging, or targeted drug delivery.[13][14]
Physicochemical Properties and Quantitative Data
The properties of the unconjugated Epsilon-V1-2 peptide are well-defined. The properties of the Cys-conjugated form are presented based on the addition of a single cysteine residue.
| Property | Epsilon-V1-2 | Epsilon-V1-2, Cys-conjugated |
| One-Letter Sequence | EAVSLKPT | EAVSLKPTC |
| Three-Letter Sequence | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys-OH |
| Molecular Formula | C₃₇H₆₅N₉O₁₃ | C₄₀H₇₀N₁₀O₁₄S |
| Molecular Weight | 844.0 g/mol [1] | ~947.1 g/mol |
| CAS Registry Number | 182683-50-7[1] | Not Available |
| Purity (by HPLC) | Typically >95% | Typically >95% |
| Solubility | Soluble in water | Soluble in water |
| Storage Conditions | -20 ± 5 °C[1] | -20 ± 5 °C |
Mechanism of Action and Signaling Pathway
Epsilon-V1-2 acts as a competitive inhibitor of the εPKC-RACK2 interaction. By mimicking the binding site on εPKC for RACK2, the peptide occupies the receptor, preventing the translocation and anchoring of the native εPKC enzyme. This sequestration inhibits the entire downstream signaling cascade that is dependent on εPKC activity.
Caption: εPKC signaling pathway and inhibition by Epsilon-V1-2.
Experimental Protocols
The following sections provide representative protocols for the synthesis, conjugation, and functional validation of Epsilon-V1-2, Cys-conjugated.
This protocol describes the synthesis via standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Cys(Trt)-OH) to the resin using a coupling agent like HBTU/HATU and a base such as DIEA in DMF. Allow the reaction to proceed for 2 hours. Confirm completion with a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (T, P, K, L, S, V, A, E), using appropriately protected Fmoc-amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the peptide pellet in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC. Lyophilize the pure fractions for storage.
This protocol describes the conjugation of the purified peptide to a maleimide-activated carrier protein.
-
Prepare Peptide Solution: Dissolve the lyophilized Epsilon-V1-2-Cys peptide in a conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.0-7.4, containing EDTA to prevent disulfide bond formation between peptides).
-
Prepare Carrier Protein: Dissolve a maleimide-activated carrier protein (e.g., BSA-maleimide) in the same conjugation buffer.
-
Conjugation Reaction: Mix the peptide and the activated carrier protein at a desired molar ratio (e.g., 10:1 peptide to protein). Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like β-mercaptoethanol or free cysteine.
-
Purification of Conjugate: Remove excess unconjugated peptide and quenching reagents by dialysis against PBS or by using size-exclusion chromatography (SEC).
-
Characterization: Analyze the resulting conjugate using SDS-PAGE to observe the increase in the molecular weight of the carrier protein. Quantify the conjugation efficiency using spectrophotometry or other relevant methods.
Caption: General workflow for synthesis and characterization.
This protocol outlines a method to quantify the inhibitory effect of the peptide on εPKC kinase activity.
-
Reaction Components: Prepare a reaction mixture in a kinase buffer containing recombinant active εPKC, a specific peptide substrate (e.g., a fluorescently labeled peptide derived from MARCKS), and ATP (spiked with γ-³²P-ATP for radiometric detection, or using ATPγS for non-radioactive methods).
-
Inhibitor Preparation: Prepare serial dilutions of the Epsilon-V1-2, Cys-conjugated peptide in the kinase buffer.
-
Assay Procedure:
-
Add the εPKC enzyme to microplate wells.
-
Add the different concentrations of the inhibitor peptide (and a vehicle control).
-
Pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection and Analysis:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unreacted γ-³²P-ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (e.g., ADP-Glo™): Measure the amount of ADP produced as a proxy for kinase activity using a luminescence-based assay.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Applications in Research and Drug Development
-
Pathway Elucidation: As a specific inhibitor, this peptide is crucial for dissecting the precise role of εPKC in complex signaling cascades in various cell types.
-
Target Validation: It can be used in cellular and animal models to validate εPKC as a therapeutic target for diseases like cancer, cardiac hypertrophy, and neuropathic pain.
-
Assay Development: A biotin- or dye-conjugated version can be used to develop high-throughput screening assays to find small molecule inhibitors of the εPKC-RACK2 interaction.
-
Therapeutic Potential: While peptides themselves can have poor pharmacokinetic profiles, the Cys-conjugation allows for modification (e.g., PEGylation) to improve stability and in vivo half-life, opening avenues for therapeutic development.[][15]
Conclusion
Epsilon-V1-2, Cys-conjugated, is a highly specific and versatile chemical probe for the study of εPKC signaling. Its well-defined mechanism of action—the disruption of the εPKC-RACK2 protein-protein interaction—combined with the flexibility afforded by cysteine conjugation, makes it an indispensable tool for researchers in cell biology, pharmacology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for its effective application in the laboratory.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. epsilon-V1-2, PKCe Inhibitor - 1 mg [eurogentec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 5. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Myeloid Protein Kinase C – Epsilon as a Novel Atheroprotective Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 10. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 15. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
